molecular formula C19H20ClN3O3S B11252847 4-butyl-N-(3-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-(3-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11252847
M. Wt: 405.9 g/mol
InChI Key: AQQAORRQWQCQEQ-UHFFFAOYSA-N
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Description

4-butyl-N-(3-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(3-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butyl and methyl groups: Alkylation reactions using suitable alkyl halides.

    Attachment of the 3-chlorophenyl group: This can be done via nucleophilic substitution reactions.

    Formation of the carboxamide group: This step might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-butyl-N-(3-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-N-(3-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide
  • 3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide
  • N-(3-chlorophenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide

Uniqueness

The uniqueness of 4-butyl-N-(3-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

4-butyl-N-(3-chlorophenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H20ClN3O3S/c1-3-4-10-23-13(2)22-27(25,26)18-11-14(8-9-17(18)23)19(24)21-16-7-5-6-15(20)12-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,21,24)

InChI Key

AQQAORRQWQCQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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